2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Overview
Description
2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE is a complex organic compound that features a combination of benzothiazole, benzylidene, and dibenzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the condensation of 2-chloro-6-fluorobenzylidene with 2-aminobenzothiazole under specific reaction conditions to form the benzothiazole intermediate. This intermediate is then reacted with dibenzofuran-3-ylacetamide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorophenylacetic acid
- 2-chloro-6-fluorobenzoic acid
Uniqueness
2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE is unique due to its complex structure, which combines multiple functional groups and aromatic systems
Properties
IUPAC Name |
2-[[6-[(2-chloro-6-fluorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-dibenzofuran-3-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17ClFN3O2S2/c29-21-5-3-6-22(30)20(21)14-31-16-9-11-23-26(13-16)37-28(33-23)36-15-27(34)32-17-8-10-19-18-4-1-2-7-24(18)35-25(19)12-17/h1-14H,15H2,(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJWQKROPCMNKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N=CC6=C(C=CC=C6Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17ClFN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.